molecular formula C15H28BF4P B3178521 Tricyclopentylphosphine tetrafluoroborate CAS No. 610756-04-2

Tricyclopentylphosphine tetrafluoroborate

Cat. No. B3178521
CAS RN: 610756-04-2
M. Wt: 326.16 g/mol
InChI Key: KTDMVANQORSVPI-UHFFFAOYSA-O
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Description

Tricyclopentylphosphine tetrafluoroborate is a chemical compound with the empirical formula C15H28BF4P . It has a molecular weight of 326.16 . It is used as a catalyst for alkane C-H arylation from aryl chlorides and as a ligand for ruthenium-catalyzed greener amide bond formation by dehydrogenative coupling of amines and alcohols .


Molecular Structure Analysis

The molecular structure of Tricyclopentylphosphine tetrafluoroborate is represented by the SMILES string FB-(F)F.C1CCC(C1)PH+C3CCCC3 .


Chemical Reactions Analysis

Tricyclopentylphosphine tetrafluoroborate is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Tricyclopentylphosphine tetrafluoroborate is a solid substance . It has a melting point range of 246-264 °C .

Scientific Research Applications

Buchwald-Hartwig Cross Coupling Reaction

Tricyclopentylphosphine tetrafluoroborate is suitable for the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the synthesis of many organic compounds.

Suzuki-Miyaura Coupling

This compound is also used in the Suzuki-Miyaura coupling , a type of palladium-catalyzed cross coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds.

Stille Coupling

The Stille Coupling is another reaction where Tricyclopentylphosphine tetrafluoroborate is used . This reaction is used to form carbon-carbon bonds by coupling organotin compounds with organic halides.

Sonogashira Coupling

In the Sonogashira Coupling, this compound acts as a catalyst . This reaction is a cross-coupling reaction used in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Negishi Coupling

Tricyclopentylphosphine tetrafluoroborate is also used in the Negishi Coupling , a cross-coupling reaction that involves the reaction of an organozinc compound with an organic halide to form a carbon-carbon bond.

Heck Coupling

In the Heck Coupling, this compound is used as a catalyst . This reaction is a palladium-catalyzed carbon-carbon bond forming reaction.

Hiyama Coupling

The Hiyama Coupling is another reaction where Tricyclopentylphosphine tetrafluoroborate is used . This reaction is used to form carbon-carbon bonds by coupling organosilicon compounds with organic halides.

Amide Synthesis from Alcohols and Amines

Tricyclopentylphosphine tetrafluoroborate is used as a ligand for ruthenium-catalyzed greener amide bond formation by dehydrogenative coupling of amines and alcohols . This reaction is used for the synthesis of amides from alcohols and amines by the extrusion of dihydrogen .

Safety and Hazards

Tricyclopentylphosphine tetrafluoroborate is classified as a skin corrosive (Category 1B), causing severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance .

Mechanism of Action

Target of Action

Tricyclopentylphosphine tetrafluoroborate, also known as Tricyclopentylphosphonium tetrafluoroborate, is primarily used as a ligand in various coupling reactions . The primary targets of this compound are the reactants involved in these coupling reactions.

Mode of Action

This compound functions as a very mild Lewis acid catalyst . It facilitates the coupling reactions by accepting an electron pair from the reactants, thereby enabling the reaction to proceed .

Biochemical Pathways

The exact biochemical pathways affected by Tricyclopentylphosphine tetrafluoroborate are dependent on the specific coupling reactions it is used in. For instance, it has been used in the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . Each of these reactions involves different biochemical pathways.

Result of Action

The molecular and cellular effects of Tricyclopentylphosphine tetrafluoroborate’s action are primarily seen in the successful completion of the coupling reactions it catalyzes. By acting as a Lewis acid catalyst, it enables the formation of new chemical bonds, leading to the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of Tricyclopentylphosphine tetrafluoroborate can be influenced by various environmental factors. These include the temperature, pH, and the presence of other chemicals in the reaction environment. For instance, it is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

properties

IUPAC Name

tricyclopentylphosphanium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27P.BF4/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;2-1(3,4)5/h13-15H,1-12H2;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDMVANQORSVPI-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(C1)[PH+](C2CCCC2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BF4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclopentylphosphine tetrafluoroborate

CAS RN

610756-04-2
Record name Tricyclopentylphosphine tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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